

Experimental Applications of Redoxal

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Compound Focus: Redoxal

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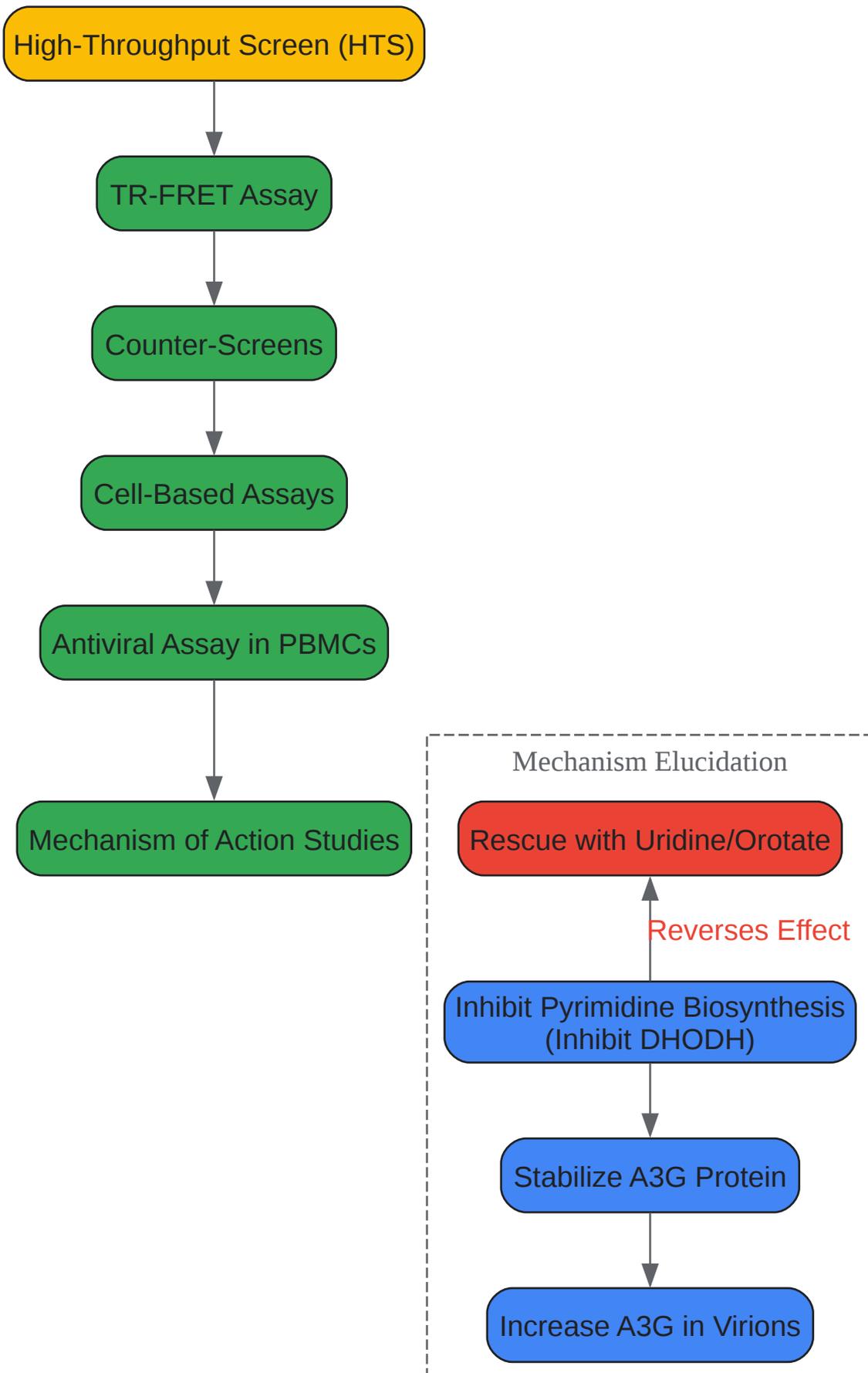
The experimental application of **Redoxal**, identified from a high-throughput screen of over 300,000 compounds, is primarily as an **inhibitor of HIV-1 replication** in human peripheral blood mononuclear cells (PBMCs) [1].

The core findings of the research are summarized in the table below.

| Aspect | Experimental Finding |
|-----------------------------------|---|
| Primary Antiviral Activity | Inhibition of HIV-1 replication in PBMCs with an IC₅₀ of 1.37 μM and a TC₅₀ >100 μM , indicating a favorable therapeutic window in this model [1]. |
| Proposed Primary Mechanism | Attenuation of HIV-1 replication by stabilizing the host restriction factor APOBEC3G (A3G) , increasing its incorporation into virions, and augmenting its antiviral activity. This is linked to the inhibition of the <i>de novo</i> pyrimidine biosynthesis pathway [1]. |
| Additional Mechanism | Exhibited antiviral activity that was independent of A3G, suggesting a potential secondary or alternative pathway [1]. |
| Key Experimental Insight | The antiviral activity and A3G stabilization were reversed by the addition of uridine or orotic acid , intermediates in the pyrimidine synthesis pathway, confirming the role of pyrimidine depletion in its mechanism [1]. |

Detailed Experimental Protocols

The study employed several standard biochemical and virological assays to characterize **Redoxal**'s activity. The workflow and key pathways involved are illustrated below.



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TR-FRET High-Throughput Screening (HTS) Protocol

This protocol was used to identify compounds, including **Redoxal**, that inhibit the interaction between HIV-1 Vif and the host protein A3G [1].

- **Objective:** To identify inhibitors of the HIV-1 Vif and A3G protein-protein interaction.
- **Principle:** A time-resolved fluorescence resonance energy transfer (TR-FRET) assay detects the binding between a purified GST-tagged Vif protein and a biotinylated A3G peptide. Binding brings donor (Europium) and acceptor (Ulight) fluorophores close, generating a FRET signal. Inhibitors reduce this signal [1].
- **Key Reagents:**
 - **GST-Vif (1-94 aa):** Purified protein fragment containing the A3G binding site.
 - **Biotinylated A3G peptide (110-148 aa):** Synthetic peptide encompassing the Vif-binding domain.
 - **Europium-labeled anti-GST antibody:** Donor fluorophore.
 - **Streptavidin-Ulight:** Acceptor fluorophore.
 - **Test Compound Library:** 307,520 compounds.
- **Procedure:**
 - Combine GST-Vif, biotinylated A3G peptide, Eu-anti-GST, and Streptavidin-Ulight in a buffer to form the detection complex.
 - Add test compounds (**Redoxal**) to the reaction mixture.
 - Incubate to allow for competitive binding.
 - Measure the FRET signal. A reduction in signal indicates disruption of the Vif-A3G interaction.
- **Data Analysis:** Active "hits" are identified by a significant reduction in the FRET signal compared to controls. Dose-response curves are generated to determine compound potency [1].

Cell-Based Antiviral Activity Protocol

This protocol assessed the ability of **Redoxal** to inhibit live HIV-1 replication in a biologically relevant system [1].

- **Objective:** To evaluate the antiviral efficacy and cytotoxicity of **Redoxal** in primary human cells.
- **Cell Culture:** Primary human peripheral blood mononuclear cells (PBMCs).
- **Virus Strain:** HIV-1_{Ba-L}.
- **Procedure:**

- Activate PBMCs with a mitogen like phytohemagglutinin (PHA).
- Infect cells with HIV-1_{Ba-L}.
- Treat infected cells with varying concentrations of **Redoxal**.
- Incubate for a defined period (e.g., 4-7 days).
- Collect culture supernatants and quantify viral replication by measuring the **HIV-1 p24 antigen** levels using an ELISA.
- **Cytotoxicity Assay:** In parallel, treat uninfected PBMCs with the same compound concentrations and measure cell viability using a standard assay like MTT or XTT to determine the TC₅₀ (toxic concentration 50%) [1].
- **Data Analysis:**
 - Calculate the **IC₅₀** (half-maximal inhibitory concentration) from the dose-response curve of p24 reduction.
 - Calculate the **TC₅₀** from the cytotoxicity dose-response curve.
 - Determine the **Selectivity Index (SI or TI₅₀)** as TC₅₀ / IC₅₀.

Mechanism of Action Analysis Protocol

These experiments investigated how pyrimidine biosynthesis inhibition leads to the observed antiviral effects [1].

- **Objective:** To confirm that **Redoxal**'s activity is mediated through inhibition of the *de novo* pyrimidine biosynthesis pathway.
- **Principle:** **Redoxal** is a known inhibitor of **dihydroorotate dehydrogenase (DHODH)**. If its antiviral effect is due to pyrimidine starvation, supplementing the culture with intermediates downstream of DHODH should bypass the inhibition and "rescue" viral replication [1].
- **Key Reagents:**
 - **Uridine:** A pyrimidine nucleotide that can be salvaged to produce UTP, bypassing the *de novo* pathway.
 - **Orotic acid (orotate):** A direct product of the DHODH reaction; supplementation tests the specific point of inhibition.
- **Procedure:**
 - Repeat the antiviral activity assay (Protocol 2) in the presence of **Redoxal**.
 - In parallel experimental arms, supplement the culture medium with **uridine (e.g., 50-100 µM)** or **orotic acid**.
 - Measure viral replication (p24) and A3G protein levels via western blot.
- **Data Analysis:** A significant increase in p24 levels and a decrease in A3G stabilization in the uridine/orotate-supplemented groups compared to the **Redoxal**-only group confirms the role of pyrimidine pathway inhibition.

Conclusion and Research Context

In summary, the identified experimental applications position **Redoxal** as a chemical tool for studying the link between cellular metabolism (pyrimidine biosynthesis) and innate antiviral immunity (A3G). Its defined mechanism and the rescue protocol provide a clear experimental framework.

However, a significant limitation is that the foundational research is from **2015**, and no newer studies building upon these findings were identified in the search. The field may have moved towards other compound classes.

For the most current research, I recommend:

- Searching recent literature on "**DHODH inhibitors**" and "**HIV latency**" or "**HIV cure**", as this is an active area.
- Investigating if subsequent **patents** were filed based on the **Redoxal** findings.
- Exploring chemical databases for **analogs of Redoxal** that might have improved potency or properties.

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References

1. Redoxal, an Inhibitor of De Novo Pyrimidine Biosynthesis ... [pmc.ncbi.nlm.nih.gov]

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